Home > Products > Screening Compounds P96792 > N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide - 392251-82-0

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide

Catalog Number: EVT-2837486
CAS Number: 392251-82-0
Molecular Formula: C14H6Cl2F2N2OS2
Molecular Weight: 391.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-2,6-difluorobenzamide is a synthetic organic compound belonging to the class of diarylthiazoles. These compounds are known for their potential biological activities, particularly as inhibitors of the B-Raf kinase, a key player in the mitogen-activated protein kinase (MAPK) pathway. [] The MAPK pathway is frequently dysregulated in cancer, contributing to uncontrolled cell growth and proliferation. [] Therefore, diarylthiazoles like N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,6-difluorobenzamide have been extensively studied for their potential as anticancer agents. []

Mechanism of Action
  • Subtype selectivity: The compound might exhibit selectivity towards specific B-Raf mutants, such as the V600E mutation commonly found in melanoma. []
Applications
  • Anticancer drug development: The compound could be investigated as a potential therapeutic agent for cancers driven by B-Raf mutations, such as melanoma. []

N-(4-tert-butyl-5-(4-chlorobenzyl)thiazol-2-yl)-2,6-difluorobenzamide

Compound Description: This compound is a thiazole derivative synthesized by reacting 4-tert-butyl-5-(4-chlorobenzyl)-2-aminothiazole with 2,6-difluorobenzoic acid. [] Its crystal structure was determined by single-crystal X-ray diffraction. [] Preliminary biological tests revealed good antitumor activity, with an IC50 of 0.046 μmol/mL against the Hela cell line. []

Relevance:This compound shares a similar core structure with N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,6-difluorobenzamide, both possessing a thiazole ring directly linked to a 2,6-difluorobenzamide moiety. [] The main structural difference lies in the substituents at the 4 and 5 positions of the thiazole ring. While N-(4-tert-butyl-5-(4-chlorobenzyl)thiazol-2-yl)-2,6-difluorobenzamide bears a tert-butyl group at position 4 and a 4-chlorobenzyl group at position 5, the target compound N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,6-difluorobenzamide features a 2,5-dichlorothiophen-3-yl group at position 4.

3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine (MTIP)

Compound Description:This compound, also known as MTIP, is a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist with potential for clinical development in alcoholism treatment. [] MTIP exhibits subnanomolar affinities for inhibiting 125I-sauvagine binding to rat pituitary membranes and cloned human CRF1, demonstrating its high selectivity for CRF1 receptors. [] Notably, MTIP showed efficacy in animal models of alcoholism, including blocking excessive alcohol self-administration and reinstatement of stress-induced alcohol seeking in dependent rats. []

Relevance:Although MTIP possesses a more complex structure than N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,6-difluorobenzamide, they both belong to the class of thiazole derivatives. [] Both compounds feature a 4-chloro substituted thiazole ring, suggesting shared structural features despite their divergent biological targets.

2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides

Compound Description:This series of compounds represents a group of novel thiazole derivatives synthesized and evaluated for their anticancer activity against 60 different cancer cell lines. [] The compounds exhibited notable activity and high selectivity against melanoma cell lines, with some also showing activity against breast cancer. []

Relevance:These compounds share a common structural motif with N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,6-difluorobenzamide: a thiazole ring connected to an acetamide group via a sulfur linker. [] The primary structural differences lie in the substituents on the thiazole ring and the presence of the triazole moiety in the 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides. This structural similarity and shared focus on anticancer activity highlight the relevance of these compounds to the target compound.

N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide

Compound Description:This compound, commercially known as Dabrafenib, is a potent and selective B-Raf inhibitor used for treating cancers with BRAF V600 mutations. [, ] Dabrafenib is primarily metabolized via oxidation of the t-butyl group, resulting in the formation of hydroxy-dabrafenib, followed by further oxidation to carboxy-dabrafenib and subsequent decarboxylation to desmethyl-dabrafenib. [] This decarboxylation process is proposed to involve the aryl nitrogen, facilitating carbon-carbon bond cleavage. []

Relevance:This compound shares a close structural relationship with N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,6-difluorobenzamide. Both compounds contain a central thiazole ring linked to a 2,6-difluorobenzenesulfonamide group. [, ] The key difference lies in the substituent at position 4 of the thiazole ring: N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide has a complex substituted pyrimidine ring, while N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,6-difluorobenzamide features a 2,5-dichlorothiophene ring.

N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides

Compound Description:This series of compounds represents a group of benzamide derivatives with varying substituents on the benzamide ring. [] The structural characterization of these compounds revealed that the fused six-membered ring in each molecule adopts a half-chair conformation. [] Interestingly, in some of these compounds, the six-membered ring exhibits conformational disorder due to the presence of two sets of atomic sites with different occupancies. [] The study delved into the effects of substituents on the benzamide ring on the molecular conformations and supramolecular aggregation of these compounds. []

Relevance:While structurally distinct from N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,6-difluorobenzamide, these compounds are relevant as they highlight the importance of substituent effects on the benzamide moiety, which is also present in the target compound. [] Understanding the impact of different substituents on the conformation and intermolecular interactions of benzamide derivatives can provide insights into the structural behavior and potential activity of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,6-difluorobenzamide.

References:[1] https://www.semanticscholar.org/paper/da37b9eb03797d0ede1d148d8632dbdf8e9d1ff8[2] https://www.semanticscholar.org/paper/3f13ced1f3e2bc78900d38d3ae2692b7c7fa1726[5] https://www.semanticscholar.org/paper/54a60fd0cd17ad1f6fa0a9121383d29b0a134a25[10] https://www.semanticscholar.org/paper/21b148f7c071551b069ed7c2a4b42ebc7c527551[16] https://www.semanticscholar.org/paper/912b66dca22e99a04ceee564bec5beb9fd348de9 [] https://www.semanticscholar.org/paper/48767227b7d6d0905d7a0de2714879f5a73c5c1c

Properties

CAS Number

392251-82-0

Product Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide

Molecular Formula

C14H6Cl2F2N2OS2

Molecular Weight

391.23

InChI

InChI=1S/C14H6Cl2F2N2OS2/c15-10-4-6(12(16)23-10)9-5-22-14(19-9)20-13(21)11-7(17)2-1-3-8(11)18/h1-5H,(H,19,20,21)

InChI Key

UICCETGZMUUXIT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.